Ionization Energy Shift: 2,6-Dimethyl Substitution Elevates Adiabatic IE by +0.25 eV vs. N-Phenylpiperidine
In a direct head-to-head comparison using photoelectron (PE) spectroscopy within the same study, N-(2,6-dimethylphenyl)piperidine exhibits an adiabatic ionization energy (IE) of 7.35 eV and a vertical IE of 7.78 ± 0.06 eV, compared with N-phenylpiperidine which displays an adiabatic IE of 7.1 eV and a vertical IE of 7.72 ± 0.06 eV [1]. The +0.25 eV increase in adiabatic IE reflects the electron-donating inductive effect of the two ortho-methyl groups, which raise the energy of the nitrogen lone-pair orbital, making it easier to ionize relative to the unsubstituted analog. This measurement, performed by Rozeboom, Houk, Searles, and Seyedrezai (1982), provides a rigorously controlled comparison because both compounds were analyzed under identical experimental conditions within the same publication [1].
| Evidence Dimension | Gas-phase ionization energy (adiabatic and vertical) |
|---|---|
| Target Compound Data | IE (adiabatic) = 7.35 eV; IE (vertical) = 7.78 ± 0.06 eV |
| Comparator Or Baseline | N-Phenylpiperidine: IE (adiabatic) = 7.1 eV; IE (vertical) = 7.72 ± 0.06 eV |
| Quantified Difference | ΔIE (adiabatic) = +0.25 eV; ΔIE (vertical) = +0.06 eV |
| Conditions | Gas-phase photoelectron spectroscopy; Rozeboom, Houk, et al., J. Am. Chem. Soc., 1982, 104, 3448 |
Why This Matters
The quantifiable ionization energy shift provides a direct spectroscopic fingerprint that distinguishes this compound from N-phenylpiperidine, enabling identity verification and purity assessment by PE spectroscopy in quality control workflows.
- [1] Rozeboom, M.D.; Houk, K.N.; Searles, S.; Seyedrezai, S.E. Photoelectron spectroscopy of N-aryl cyclic amines. Variable conformations and relationships to gas- and solution-phase basicities. Journal of the American Chemical Society, 1982, 104, 3448–3453. Data compiled in NIST Chemistry WebBook: N-(2,6-Dimethylphenyl)piperidine IE = 7.35 eV (adiabatic), 7.78 ± 0.06 eV (vertical); N-Phenylpiperidine IE = 7.1 eV (adiabatic), 7.72 ± 0.06 eV (vertical). View Source
